molecular formula C7H7ClN4 B14846000 (6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine

(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine

Cat. No.: B14846000
M. Wt: 182.61 g/mol
InChI Key: XUXZDAKSKXSXRI-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine is a heterocyclic compound that contains both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base to form the imidazo[1,2-A]pyrimidine ring system. The resulting intermediate is then chlorinated to introduce the chlorine atom at the 6-position. Finally, the methanamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
  • (6-Fluoroimidazo[1,2-A]pyridin-2-YL)methanamine
  • (6-Methylimidazo[1,2-A]pyridin-2-YL)methanamine

Uniqueness

(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-5-2-10-7-11-6(1-9)4-12(7)3-5/h2-4H,1,9H2

InChI Key

XUXZDAKSKXSXRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN21)CN)Cl

Origin of Product

United States

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